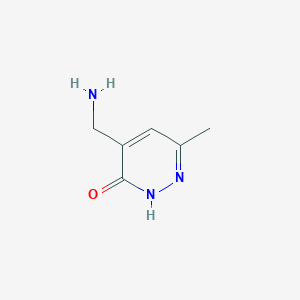

4-Aminomethyl-6-methyl-pyridazin-3-OL

説明

Historical Context and Development of Pyridazine Chemistry

The development of pyridazine chemistry traces its origins to the pioneering work of Emil Fischer in the late 19th century. During his classic investigation on the Fischer indole synthesis, Fischer prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid. This groundbreaking achievement established the foundation for subsequent research into pyridazine-containing compounds. The term "pyridazine" was first coined by Knorr in his 1885 publication, though it was not until a year later that Fischer successfully synthesized the first substituted pyridazines. Nine years following Fischer's synthesis, Taüber accomplished the synthesis of an unsubstituted pyridazine, marking another significant milestone in the field.

The historical development of pyridazine chemistry has been characterized by continuous innovation in synthetic methodologies and structural characterization. The parent heterocycle was initially prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though better synthetic routes were subsequently developed starting with maleic hydrazide. These heterocycles are now commonly prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines, representing a significant advancement in synthetic accessibility. The evolution of pyridazine chemistry has paralleled broader developments in heterocyclic chemistry, with researchers recognizing the unique properties conferred by the adjacent nitrogen atoms in the six-membered ring system.

Modern pyridazine chemistry has expanded to encompass a wide variety of synthetic approaches and applications. Contemporary synthetic routes involve the use of transition metal catalysis, with researchers employing ruthenium and palladium catalysts to form pyridazine derivatives through innovative cyclization reactions. The field has also embraced environmentally conscious approaches, including the development of DABCO-catalyzed reactions that utilize diazo esters and Morita-Baylis-Hillman carbonates to produce highly substituted pyridazines under mild conditions. These advances reflect the maturation of pyridazine chemistry as a sophisticated area of research with significant potential for practical applications.

Nomenclature and Structural Classification

This compound belongs to the class of organic six-membered aromatic heterocycles known as pyridazines, which are classified as 1,2-diazines or ortho-diazines in organic nomenclature. The systematic name reflects the substitution pattern on the pyridazine ring, with the aminomethyl group positioned at the 4-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position. This nomenclature system follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the nitrogen atoms in pyridazine are numbered consecutively starting from position 1.

The structural classification of this compound places it within the broader category of pyridazin-3-ol derivatives, which are distinguished by the presence of a hydroxyl group at the 3-position of the pyridazine ring. The compound can be further classified as a substituted pyridazinol, incorporating both electron-donating and electron-withdrawing substituents that influence its chemical and physical properties. The molecular formula C₆H₉N₃O indicates the presence of six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom, reflecting the complex heterocyclic nature of the structure.

From a structural perspective, pyridazines are characterized as planar, semiconductive heterocycles that exhibit π-electron deficiency due to the strong electron-withdrawing nature of the nitrogen atoms. The compound's structural features include a benzene-like ring system where two adjacent carbon atoms have been replaced by nitrogen atoms, creating a unique electronic environment that distinguishes it from other diazine isomers such as pyrimidine and pyrazine. The specific substitution pattern in this compound creates multiple sites for potential chemical reactivity and intermolecular interactions.

Tautomerism in Pyridazin-3-ol/Pyridazin-3(2H)-one Systems

The tautomeric behavior of pyridazin-3-ol derivatives represents one of the most fascinating aspects of their chemistry, with this compound capable of existing in equilibrium between its hydroxyl form and the corresponding pyridazin-3(2H)-one tautomer. Theoretical studies using density functional theory methods have revealed that the tautomeric conversion between pyridazin-3(2H)-one and pyridazin-3-ol involves complex mechanistic pathways with significant energetic barriers. The direct intramolecular hydrogen transfer mechanism requires a very high activation energy of 42.64 kcal/mol due to the strain associated with the formation of a four-membered transition state.

Alternative mechanistic pathways for tautomerization have been identified through computational studies, including intermolecular processes involving double hydrogen transfer via dimer formation. This bimolecular mechanism exhibits a substantially lower activation energy of 14.66 kcal/mol, suggesting that intermolecular processes may be more favorable under certain conditions. The influence of solvent effects on tautomeric equilibrium has been extensively studied, with both implicit and explicit solvation models demonstrating the critical role of protic polar solvents in reducing the activation energy associated with tautomeric interconversion.

Experimental and theoretical investigations have revealed that the tautomeric equilibrium is highly sensitive to environmental conditions, including solvent polarity, pH, and temperature. Studies using cyclodextrins and binary solvent mixtures have demonstrated that the equilibrium between keto and enol tautomers can be modulated by changes in the local chemical environment. In aqueous solutions, the zwitterionic form of pyridazin-3(2H)-one derivatives shows characteristic absorption peaks that can serve as probes for hydrophobic environments. The tautomeric behavior of these systems has significant implications for their chemical reactivity and potential biological activity.

Basic Structural Features and Electronic Properties

The electronic structure of this compound is dominated by the π-electron deficient nature of the pyridazine ring system, which arises from the high electronegativity of the adjacent nitrogen atoms. This electron deficiency activates all carbon atoms in the heterocycle toward nucleophilic substitution reactions, making the compound significantly more reactive than benzene toward nucleophilic attack. The pyridazine ring possesses a substantial dipole moment, which is the largest among the three diazine heterocycles and contributes to unique π-π stacking interactions and hydrogen-bonding capabilities.

The presence of the aminomethyl substituent at the 4-position introduces additional electronic complexity through its electron-donating properties, which can partially counteract the electron-withdrawing effects of the ring nitrogen atoms. The methyl group at the 6-position provides steric bulk and modest electron-donating character, while the hydroxyl group at the 3-position serves as both a hydrogen bond donor and acceptor. These substituents create a complex electronic environment that influences the compound's reactivity patterns and intermolecular interactions.

Computational studies have revealed that the high dipole moment of pyridazine derivatives contributes to enhanced π-stacking interactions with aromatic rings, 9-methyladenine, and amide bonds, which are important aspects of biological recognition. The electron deficiency at the carbon-3 and carbon-6 positions can influence the properties of substituents attached to these positions, creating opportunities for fine-tuning molecular properties through strategic substitution. The unique electronic properties of the pyridazine ring make it an attractive scaffold for molecular design applications where specific intermolecular interactions are desired.

Physicochemical Properties and Characterization

This compound exhibits distinctive physicochemical properties that reflect its heterocyclic structure and substitution pattern. The compound has a molecular weight of 139.16 and is assigned the CAS registry number 802021-93-8, with the corresponding MDL number MFCD19981965. Commercial preparations typically exhibit purities of 95% or higher, indicating the compound's stability under appropriate storage conditions. The molecular formula C₆H₉N₃O reflects the presence of three nitrogen atoms, which significantly influence the compound's polarity and hydrogen-bonding characteristics.

The presence of the pyridazine ring system confers weak basicity to the molecule, distinguishing it from more strongly basic heterocycles such as pyridine. This reduced basicity is attributed to the electron-withdrawing effects of the adjacent nitrogen atoms, which decrease the electron density available for protonation. The compound's polarity is enhanced by the high dipole moment characteristic of pyridazine derivatives, which contributes to improved aqueous solubility compared to corresponding phenyl-containing analogs. Studies have demonstrated that pyridazine-containing molecules exhibit reduced interaction with human serum albumin and decreased inhibitory effects toward cytochrome P450 enzymes.

Characterization data for this compound includes spectroscopic and chromatographic information that confirms its structural identity and purity. The compound's tautomeric nature necessitates careful consideration of analytical conditions, as the equilibrium between hydroxyl and keto forms can influence spectroscopic signatures. Nuclear magnetic resonance spectroscopy provides valuable structural information, particularly regarding the tautomeric state under specific solvent conditions. Mass spectrometry confirms the molecular ion peak corresponding to the expected molecular weight, while infrared spectroscopy reveals characteristic absorption bands associated with the amino, hydroxyl, and heterocyclic functionalities.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative member of an important class of nitrogen-containing heterocycles. Pyridazine derivatives have demonstrated remarkable versatility in molecular recognition applications, with their unique physicochemical properties making them valuable components in drug design and materials science. The compound serves as a model system for understanding structure-activity relationships in pyridazin-3-ol derivatives and provides insights into the factors governing tautomeric equilibria in heterocyclic systems.

Research involving this compound contributes to the broader understanding of how substitution patterns influence the properties of pyridazine derivatives. The combination of aminomethyl, methyl, and hydroxyl substituents creates a unique electronic and steric environment that can serve as a template for designing related compounds with tailored properties. Studies of this compound's synthesis, characterization, and reactivity provide valuable methodological insights that can be applied to the development of new pyridazine-based materials and pharmaceuticals.

The compound's significance is further enhanced by its potential applications in various fields of chemical research. Pyridazine derivatives have shown promise in applications ranging from materials science to biological chemistry, with their unique electronic properties making them suitable for use in semiconductor devices, catalysts, and molecular sensors. The specific substitution pattern present in this compound provides multiple functional handles for further chemical modification, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. Research into this compound therefore contributes to the advancement of heterocyclic chemistry methodology and the development of new applications for nitrogen-containing aromatic compounds.

Structure

2D Structure

特性

IUPAC Name |

5-(aminomethyl)-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-5(3-7)6(10)9-8-4/h2H,3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDUECHLUUQPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials and General Synthetic Strategy

The synthesis of 4-Aminomethyl-6-methyl-pyridazin-3-OL typically begins with substituted pyridazine derivatives such as 3,4,6-trichloropyridazine or related halogenated pyridazines. These substrates undergo nucleophilic substitution, cyclization, and functional group transformations to introduce the aminomethyl and hydroxyl groups at the 4- and 3-positions, respectively.

Key Synthetic Steps and Reaction Conditions

2.1 Cyclization and Substitution

The initial step often involves the cyclization of halogenated pyridazines with nucleophiles such as pyrocatechol or hydrazine derivatives to form intermediate pyridazinone structures. For example, 3,4,6-trichloropyridazine reacts with pyrocatechol to yield intermediates with high yields (~80%) under controlled conditions.

Nucleophilic substitution using hydrazine hydrate in ethanol at reflux temperatures (around 85°C) enables the introduction of hydrazine groups, which are precursors for further cyclization.

2.2 Functional Group Transformations

Hydrolysis and acylation steps are employed to modify the pyridazinone intermediates. For instance, hydrolysis with aqueous ammonia (33% NH4OH) opens isoxazole rings to yield amide intermediates, which can then be dehydrated using reagents like phosphorus oxychloride (POCl3) to form cyano derivatives.

Aminomethyl groups are introduced via alkylation reactions using ethyl bromide or other alkyl halides under standard conditions, often in the presence of a base.

2.3 Protection and Deprotection

- Protection of hydroxyl groups as benzyl ethers is achieved by exchanging alkynyl intermediates with benzyl alcohol under basic conditions, followed by Pd-mediated hydrogenation to remove protecting groups and yield the target hydroxyl compound.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 3,4,6-Trichloropyridazine + Pyrocatechol | 80 | Forms intermediate pyridazinone |

| 2 | Sonogashira Coupling | Intermediate + 1-ethynyl-3-methoxybenzene, Pd catalyst | 40 | Introduces alkyne functionality |

| 3 | Alkynyl exchange & Protection | Benzyl alcohol, base | 58 | Protects hydroxyl group as benzyl ether |

| 4 | Pd-mediated Hydrogenation | Pd catalyst, H2 | 77 | Removes protecting group, yields product |

Overall yield for this sequence: approximately 14% from starting chloropyridazine

Alternative Synthetic Approaches

Use of triethoxy methane and hydrazine hydrate for cyclization and substitution on dichloropyrazine derivatives has been reported, leading to intermediates that can be further functionalized to introduce aminomethyl and hydroxyl groups.

Opening of isoxazole rings followed by hydrolysis, acylation, and dehydration steps provide a route to pyridazinone derivatives with amino and hydroxyl functionalities, using reagents such as triethylamine, SOCl2, and POCl3.

Detailed Reaction Conditions and Yields

| Compound/Intermediate | Reaction Type | Reagents | Temperature/Time | Yield (%) | Additional Information |

|---|---|---|---|---|---|

| Intermediate 11 | Cyclization | 3,4,6-Trichloropyridazine + Pyrocatechol | Not specified | 80 | Key intermediate for further reactions |

| Alkyne 13 | Sonogashira Coupling | Pd catalyst, 1-ethynyl-3-methoxybenzene | Not specified | 40 | Introduces alkyne for further modification |

| Benzyl-protected ether 14 | Alkynyl exchange & protection | Benzyl alcohol, base | Not specified | 58 | Protects hydroxyl group |

| Final product 8 | Pd-mediated Hydrogenation | Pd catalyst, H2 | Not specified | 77 | Yields target this compound |

Research Findings and Optimization Notes

The multi-step synthesis requires careful control of reaction conditions to maximize yields, particularly in coupling and protection/deprotection steps.

The overall yield is relatively low (~14%), indicating room for optimization in the synthetic pathway, possibly by improving coupling efficiencies or alternative protecting group strategies.

Use of hydrazine hydrate and triethoxy methane in cyclization steps offers a robust method for constructing the pyridazine core with amino substituents.

Hydrolysis and acylation steps using mild conditions (room temperature, catalytic triethylamine) facilitate functional group transformations without decomposing sensitive intermediates.

化学反応の分析

Types of Reactions: 4-Aminomethyl-6-methyl-pyridazin-3-OL undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding pyridazinone derivatives.

Reduction: Formation of reduced pyridazine derivatives.

Substitution: Formation of alkylated or acylated pyridazine derivatives.

科学的研究の応用

Anticancer Activity

Pyridazinones, including 4-Aminomethyl-6-methyl-pyridazin-3-OL, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Mechanism of Action : Pyridazinones may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

- Case Study : A study demonstrated that derivatives of pyridazinones exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than standard chemotherapeutics .

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens:

- Antibacterial and Antifungal Activities : Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a series of 6-(substituted phenyl)-pyridazinones displayed strong antibacterial activity comparable to ampicillin .

- Case Study : In a microdilution assay, certain pyridazinone derivatives demonstrated effective inhibition of pathogenic strains such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyridazinone derivatives:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

- Case Study : A specific derivative was shown to reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Neurological Applications

This compound has been investigated for its effects on neurological disorders:

- DAAO Inhibition : It acts as a selective inhibitor of D-amino acid oxidase (DAAO), which is implicated in schizophrenia. In vitro studies showed dose-dependent inhibition with promising pharmacokinetic properties suitable for PET imaging studies .

Herbicidal Activity

Pyridazinone derivatives have been explored for their herbicidal properties:

- Mechanism : These compounds disrupt the growth processes in target weed species.

- Case Study : Certain synthesized pyridazinones exhibited effective herbicidal activity against common agricultural weeds, demonstrating potential for use in crop protection .

Insecticidal Properties

The compound is also being researched for its efficacy as an insecticide:

- Specificity : Pyridazinones have shown selectivity against pests while being less harmful to beneficial insects.

- Case Study : A recent study found that a new pyridazinone derivative significantly reduced feeding in pest species like the Asiatic corn borer, outperforming existing commercial insecticides .

Data Tables

The following tables summarize key findings related to the applications of this compound.

作用機序

The mechanism of action of 4-Aminomethyl-6-methyl-pyridazin-3-OL involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of 4-Aminomethyl-6-methyl-pyridazin-3-OL, a comparative analysis with three pyridazine and pyridine derivatives is provided below.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Key Applications | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|---|

| This compound | Pyridazine | -OH (C3), -CH2NH2 (C4), -CH3 (C6) | Drug precursor, enzyme inhibition | ~1.2 | ~5.8 (aqueous) |

| 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol | Pyridine | -OH (C3), -CH2NH2 (C4), -C6H11 (C6) | Agrochemicals, material science | ~3.5 | ~0.3 (aqueous) |

| 5-Aminomethyl-2-methyl-pyridazin-3-OL | Pyridazine | -OH (C3), -CH2NH2 (C5), -CH3 (C2) | Antimicrobial research | ~0.9 | ~8.1 (aqueous) |

| 6-Methyl-pyridazin-3-OL | Pyridazine | -OH (C3), -CH3 (C6) | Intermediate in organic synthesis | ~0.7 | ~10.2 (aqueous) |

*LogP values are estimated using fragment-based methods.

Key Observations

This enhances aqueous solubility but may reduce membrane permeability .

Substituent Effects: The cyclohexyl group in 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol increases lipophilicity (LogP = 3.5), favoring agrochemical applications where lipid bilayer penetration is critical. In contrast, the methyl group in this compound reduces LogP to 1.2, improving solubility for pharmaceutical use .

Biological Activity: The positional isomer 5-Aminomethyl-2-methyl-pyridazin-3-OL demonstrates antimicrobial activity in preliminary studies, suggesting that the placement of the aminomethyl group significantly influences bioactivity. This highlights the importance of regiochemistry in pyridazine-based drug design.

Safety Profiles: Limited toxicity data are available for this compound. However, pyridazine derivatives generally exhibit lower acute toxicity compared to pyridine analogs, which may form reactive metabolites.

生物活性

4-Aminomethyl-6-methyl-pyridazin-3-OL, a pyridazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows for various interactions with biological targets. Research indicates that it may possess significant antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structure includes a pyridazine ring with an amino group and a hydroxymethyl substituent, which are crucial for its biological activity.

Target Interactions

Research suggests that this compound may interact with various biological targets, including:

- Enzymes : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation.

- Receptors : The compound may also modulate receptor activity, influencing cellular signaling pathways.

Biochemical Pathways

The compound's ability to affect biochemical pathways is linked to its structural features, allowing it to act as a bioisostere of carboxylic acids. This property enhances its solubility and bioavailability, facilitating cellular uptake and interaction with target proteins .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- In vitro studies : The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Pathogen | MIC (µg/mL) | Comparison Control (Isoniazid) |

|---|---|---|

| Staphylococcus aureus | 3.12 | 0.25 |

| Escherichia coli | 12.5 | 2 |

Anticancer Activity

Recent investigations into the anticancer potential of this compound reveal promising results:

- Cell Line Studies : In vitro tests indicated that it inhibits the growth of various cancer cell lines, including gastric cancer cells (Hs746T), with IC values indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented in several studies:

- Mechanistic Studies : The compound was found to inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. Results indicated that the compound significantly reduced bacterial growth in vitro compared to control groups . -

Anticancer Properties :

In a study focusing on gastric cancer treatment, the compound displayed remarkable inhibition of cell proliferation in Hs746T cells, demonstrating its potential as a therapeutic agent against this malignancy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity and solubility. These properties enhance its bioavailability and therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。